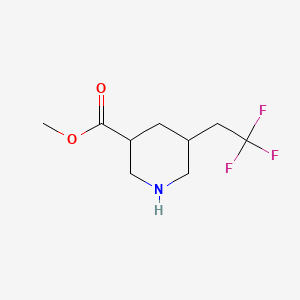

methyl5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate

Description

Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is a fluorinated piperidine derivative characterized by a saturated six-membered piperidine ring with a trifluoroethyl substituent at the 5-position and a methyl ester at the 3-position. Its molecular formula is inferred as C₁₀H₁₄F₃NO₂ (exact mass: 257.09 g/mol). This compound is likely explored in medicinal chemistry for its modular structure, which allows for diversification in drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name |

methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c1-15-8(14)7-2-6(4-13-5-7)3-9(10,11)12/h6-7,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYXRHDLLQHOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the piperidine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to improve pharmacokinetic properties such as metabolic stability and bioavailability. Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical agents. For example:

- Inhibitors of DDR1 : This compound has been utilized in the synthesis of spiroindolinones that act as inhibitors of discoidin domain receptor 1 (DDR1), which is implicated in various fibrotic diseases and cancers .

- Janus Kinase Inhibitors : It also plays a role in the preparation of Janus kinase (JAK) family inhibitors, which are critical in treating autoimmune diseases and certain cancers .

1.2 Structure-Activity Relationship (SAR) Studies

Research has indicated that the trifluoroethyl moiety can significantly enhance the potency of piperidine derivatives against specific biological targets. For instance, SAR studies have demonstrated that compounds with this substituent exhibit improved inhibition of enzymes such as reverse transcriptase and serotonin transporters compared to their non-fluorinated counterparts .

Synthesis of Bioactive Compounds

Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is frequently employed as a building block in the synthesis of various bioactive molecules:

- Antidepressants : The compound has been used to synthesize derivatives that show potential antidepressant activity by modulating neurotransmitter systems.

- Antitumor Agents : Its derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Chemical Intermediate

As a versatile chemical intermediate, methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is involved in the synthesis of numerous other compounds:

| Compound Name | Application |

|---|---|

| Spiroindolinones | DDR1 inhibitors |

| JAK inhibitors | Autoimmune disease treatment |

| Antidepressant derivatives | Neurotransmitter modulation |

Case Studies

Several case studies highlight the efficacy and utility of methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate:

- Case Study 1 : A recent study demonstrated that a derivative synthesized from this compound exhibited a significant increase in potency against serotonin reuptake transporters compared to traditional SSRIs .

- Case Study 2 : Research on spiroindolinones derived from this compound showed promising results in inhibiting tumor growth in preclinical models, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but the compound’s fluorinated nature plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Methyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-carboxylate

- Structure : A pyridine ring with a trifluoromethyl group (CF₃) at the 5-position, a chlorine atom at the 3-position, and a methyl ester at the 2-position.

- Molecular Formula: C₈H₅ClF₃NO₂ (MW: 239.58 g/mol) .

- Key Differences :

- Ring System : Pyridine (aromatic, planar) vs. piperidine (saturated, flexible). Piperidine’s basic nitrogen enhances solubility in acidic environments, while pyridine’s aromaticity contributes to π-π stacking interactions.

- Substituents : Both compounds feature trifluoromethyl/trifluoroethyl groups, but the chlorine in the pyridine derivative introduces steric and electronic effects distinct from the trifluoroethyl group in the target compound.

b. 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Structure: A furopyridine core with trifluoroethylamino and carboxamide groups.

- Key Differences: Core Heterocycle: Furopyridine (fused furan and pyridine) vs. piperidine. Functional Groups: The trifluoroethylamino group mirrors the trifluoroethyl group in the target compound but is positioned as part of an amine rather than an alkyl substituent. This may alter hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties

Biological Activity

Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate belongs to a class of piperidine derivatives. The trifluoroethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound. The general structure can be represented as follows:

The biological activity of methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator affecting various biochemical pathways. For instance, it has shown potential in inhibiting certain kinases involved in cancer progression and neurological disorders .

Biological Activity Overview

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit significant anticancer properties. For example, studies have demonstrated that modifications on the piperidine ring can lead to enhanced inhibitory effects against leukemia cells, with some derivatives showing IC50 values in the low nanomolar range .

- Neuropharmacological Effects : Compounds similar to methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate have been investigated for their effects on neurotransmitter systems. They may serve as potential therapeutic agents for neurological disorders by modulating neurotransmitter receptors .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes linked to disease mechanisms. For example, it has been noted that structural variations in piperidine derivatives can significantly influence their potency as enzyme inhibitors .

Structure-Activity Relationships (SAR)

The SAR studies have shown that the introduction of electron-withdrawing groups like trifluoroethyl enhances the potency of piperidine derivatives. A comparative analysis of several analogs reveals that modifications at specific positions on the piperidine ring can lead to substantial changes in biological activity:

| Compound | IC50 (nM) | Biological Target |

|---|---|---|

| MI-463 | 15 | Menin-Mixed Lineage Leukemia |

| MI-568 | 7.5 | MLL-AF9 transformed cells |

| Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate | TBD | TBD |

Case Studies

- Inhibition Studies : A study focusing on the inhibition of the menin-Mixed Lineage Leukemia (MLL) complex highlighted that certain piperidine derivatives exhibited improved inhibitory activity compared to traditional compounds . The introduction of a trifluoroethyl group was linked to enhanced cellular uptake and stability.

- Neuropharmacological Applications : Another investigation into the neuropharmacological properties showed that compounds with a similar structure could effectively modulate dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

Q & A

Q. How can researchers address the lack of toxicological data for this compound in early-stage studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.